![molecular formula C9H15N3 B2875006 3-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 1367977-59-0](/img/structure/B2875006.png)
3-(1-methyl-1H-pyrazol-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(1-methyl-1H-pyrazol-3-yl)piperidine” is a chemical compound that contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “3-(1-methyl-1H-pyrazol-3-yl)piperidine”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis process for a similar compound, “1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine”, involves the use of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Molecular Structure Analysis
The molecular structure of “3-(1-methyl-1H-pyrazol-3-yl)piperidine” includes a piperidine ring and a pyrazole ring . The pyrazole ring contains two nitrogen atoms, one of which bears a hydrogen atom . The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms .
Chemical Reactions Analysis
Pyrazole derivatives, including “3-(1-methyl-1H-pyrazol-3-yl)piperidine”, are known to participate in various chemical reactions. These reactions include multicomponent reactions, hydrogenation, cyclization, cycloaddition, annulation, and amination .
Scientific Research Applications
Medicinal Chemistry
3-(1-methyl-1H-pyrazol-3-yl)piperidine: is a compound that has garnered attention in medicinal chemistry due to its pyrazole core . Pyrazole derivatives are known for their therapeutic potential, and this particular compound may serve as a scaffold for developing new drugs. It can be utilized to create ligands for receptors or enzymes, which are crucial in the treatment of various diseases .
Drug Discovery
In drug discovery, the pyrazole moiety of 3-(1-methyl-1H-pyrazol-3-yl)piperidine is advantageous for synthesizing bioactive chemicals. It’s often used in the synthesis of compounds with a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties .
Agrochemistry
The pyrazole core is significant in agrochemistry for creating compounds that act as pesticides, fungicides, and insecticides. The versatility of 3-(1-methyl-1H-pyrazol-3-yl)piperidine allows for the synthesis of various agrochemicals that help in protecting crops and improving agricultural productivity .
Coordination Chemistry
In coordination chemistry, 3-(1-methyl-1H-pyrazol-3-yl)piperidine can be used to synthesize ligands that coordinate with metal ions. These ligands are essential in forming complexes for catalysis and other applications .
Organometallic Chemistry
This compound plays a role in organometallic chemistry where it may be involved in the creation of metal complexes. Such complexes are important for catalysis and the development of new materials with unique properties .
Green Synthesis
3-(1-methyl-1H-pyrazol-3-yl)piperidine: can contribute to green chemistry initiatives by being part of eco-friendly synthetic routes. It can be involved in reactions that minimize the use of hazardous substances and promote sustainable practices .
Microwave-Assisted Reactions
The compound is also relevant in microwave-assisted organic synthesis, which is a method known for reducing reaction times and improving yields. It can be used to optimize reactions for the efficient synthesis of various organic compounds .
Advanced Material Science
Lastly, the pyrazole derivative can be explored in the field of advanced material science for the development of new materials with potential applications in electronics, photonics, and nanotechnology .
Safety And Hazards
While specific safety and hazard information for “3-(1-methyl-1H-pyrazol-3-yl)piperidine” is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin irritation, serious eye irritation, and respiratory irritation. They may also be harmful if swallowed, in contact with skin, or if inhaled .
Future Directions
Future research directions could involve the development of new synthesis methods for “3-(1-methyl-1H-pyrazol-3-yl)piperidine” and its derivatives, as well as exploring their potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
properties
IUPAC Name |
3-(1-methylpyrazol-3-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12-6-4-9(11-12)8-3-2-5-10-7-8/h4,6,8,10H,2-3,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZYWVNRQVVCJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrazol-3-yl)piperidine | |
CAS RN |
1367977-59-0 |
Source
|
Record name | 3-(1-methyl-1H-pyrazol-3-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.